Home > Products > Screening Compounds P144396 > Estrone-naloxone azine
Estrone-naloxone azine - 91712-59-3

Estrone-naloxone azine

Catalog Number: EVT-1576651
CAS Number: 91712-59-3
Molecular Formula: C37H43N3O4
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrone-naloxone azine is a hybrid compound that combines the properties of estrone, a naturally occurring estrogen, and naloxone, an opioid antagonist. This compound is of interest due to its potential therapeutic applications in modulating both hormonal and opioid pathways. The synthesis of this compound involves the formation of an azine linkage through a condensation reaction, which can lead to unique biological activities not present in the individual components.

Source

Estrone-naloxone azine is synthesized from two well-characterized compounds: estrone and naloxone. Estrone is a steroid hormone involved in the regulation of the female reproductive system, while naloxone is primarily used to counteract opioid overdose. The combination of these two compounds aims to leverage their respective pharmacological properties for enhanced therapeutic effects.

Classification

This compound falls under the category of azines, which are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azines have garnered attention for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of estrone-naloxone azine typically involves the reaction between estrone and naloxone with hydrazine as a key reagent. The process can be outlined as follows:

  1. Reagents: Estrone, naloxone, hydrazine.
  2. Solvent: Common solvents include ethanol or methanol.
  3. Conditions: The reaction is generally conducted under reflux conditions to facilitate the formation of the azine linkage.

Technical Details

The condensation reaction leads to the formation of an azine bond between the two compounds, resulting in estrone-naloxone azine. The reaction conditions must be optimized to ensure high yields and purity of the final product. Techniques such as recrystallization or chromatography may be employed for purification after synthesis .

Molecular Structure Analysis

Structure

The molecular structure of estrone-naloxone azine features an azine functional group linking the two parent compounds. The general structure can be represented as follows:

EstroneN NNaloxone\text{Estrone}-\text{N N}-\text{Naloxone}

Data

The specific molecular formula and weight can vary based on the exact synthesis conditions and purity but typically can be calculated based on the molecular weights of estrone (C₁₈H₂₄O₂) and naloxone (C₁₁H₁₃N₃O₃) combined with hydrazine (N₂H₄).

Chemical Reactions Analysis

Reactions

Estrone-naloxone azine can undergo several chemical reactions:

  • Oxidation: The azine bond can be oxidized to form oxo derivatives.
  • Reduction: Reduction reactions can cleave the azine bond, regenerating estrone and naloxone.
  • Substitution: The nitrogen atoms in the azine linkage may participate in substitution reactions with various nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Substitution Nucleophiles: Various nucleophiles depending on desired products .
Mechanism of Action

Estrone-naloxone azine exerts its pharmacological effects through dual mechanisms:

  1. Opioid Receptor Antagonism: Naloxone component binds to opioid receptors, blocking endogenous opioids' effects.
  2. Estrogen Receptor Modulation: Estrone component interacts with estrogen receptors, influencing hormone-related pathways.

This dual action may provide therapeutic benefits in conditions involving both hormonal imbalances and opioid dependence .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

Relevant data regarding melting point, boiling point, or specific heat capacity may vary based on purity and synthesis methods but are essential for characterizing this compound .

Applications

Estrone-naloxone azine has potential applications in several fields:

  • Medicinal Chemistry: Investigated for its ability to treat hormone-related disorders and opioid addiction by modulating both estrogenic and opioid pathways.
  • Research Applications: Used as a tool compound in studying drug-receptor interactions and understanding complex biological systems involving hormones and opioids.
  • Pharmaceutical Development: Its unique properties may lead to new therapeutic agents aimed at dual-targeting strategies in drug development .
Introduction to Estrone-Naloxone Azine (EH-NAL)

Chemical Identity and Structural Classification

Estrone-naloxone azine (EH-NAL or N-EH) is a synthetic hybrid compound formed through the covalent conjugation of the opioid antagonist naloxone and the endogenous estrogen estrone. This conjugation occurs via an azine linkage (–N=N–), a distinctive structural feature resulting from the reaction between the carbonyl group of naloxone and the hydrazine-modified estrone derivative. The resulting molecule preserves key pharmacophores from both parent compounds: the morphinan core of naloxone (essential for opioid receptor interaction) and the steroidal backbone of estrone [1] [2].

High-resolution ¹³C-NMR and X-ray crystallography studies confirm that EH-NAL adopts a rigid, extended conformation. This spatial arrangement positions the opioid antagonist moiety and the steroidal component to interact simultaneously with distinct biological targets. The molecule’s stereochemistry is critical for its receptor selectivity, as minor alterations significantly diminish delta-opioid receptor binding affinity [2].

Table 1: Receptor Binding Profile of EH-NAL vs. Naloxone

Compoundδ Receptor Affinity (Relative)μ Receptor Affinity (Relative)κ Receptor Affinity (Relative)Primary Receptor Selectivity
EH-NAL0.700.160.14δ (Delta)
Naloxone0.050.870.08μ (Mu)

Data derived from displacement assays using ³H-DAMGO (μ), ³H-DADLE (δ), and ³H-EKC (κ) in rat brain membranes [1].

Historical Development of Hybrid Azine Compounds in Pharmacology

The conceptual foundation for hybrid opioid-steroid compounds emerged from mid-20th-century efforts to dissect opioid receptor subtypes. Early work by Martin (1967) proposed distinct μ, κ, and σ receptors based on differing pharmacological responses to opioids [4]. This receptor heterogeneity prompted investigations into selective ligands. The discovery of the enkephalins in 1975 highlighted endogenous delta-receptor ligands, intensifying efforts to develop non-peptide delta-selective agents [4].

Initial hybrid molecules focused on linking opioid antagonists like naloxone or naltrexone to steroidal carriers. The first generation, synthesized in the mid-1980s, included naloxone-estrone azine (EH-NAL) and naltrexone-pregnenolone azine (PH-NX). These were designed to exploit the metabolic stability of steroids and the receptor specificity of opioids. Early pharmacological characterization revealed EH-NAL’s unprecedented delta-selectivity and prolonged receptor dissociation half-life (>1000 minutes in mouse vas deferens assays), contrasting sharply with naloxone’s short duration [1] [2]. Subsequent research explored azine linkages with fluorescent moieties (e.g., fluorescein), enabling receptor visualization while retaining antagonist function. This era established azine conjugation as a versatile strategy for enhancing pharmacokinetic and pharmacodynamic properties of opioid ligands [5] [8].

Rationale for Combining Steroidal and Opioid Antagonist Moieties

The design of EH-NAL was driven by three interconnected hypotheses:

  • Receptor Selectivity Modulation: Naloxone exhibits high μ-receptor affinity but low δ-receptor potency. Structural modeling suggested that steric hindrance from the bulky estrone moiety could impede binding to μ-receptor pockets while favoring δ-receptor interactions. Binding assays confirmed this shift: EH-NAL showed a 9-fold higher potency than naloxone in antagonizing delta-receptor effects (using D-Ala²-Leu⁵-enkephalin in mouse vas deferens), while its mu-receptor antagonism was 22-fold weaker (using normorphine in guinea pig ileum) [1].

  • Prolonged Receptor Occupancy: The azine linkage creates a bivalent molecule capable of simultaneous interaction with adjacent receptor sites. This multivalent binding dramatically slows dissociation kinetics. In vitro washing experiments demonstrated EH-NAL’s resistance to removal from brain membranes, with >80% receptor occupancy persisting after 200 minutes, compared to complete naloxone washout within 60 minutes [1] [5]. This "locked" conformation is attributed to the estrone component’s large hydrophobic surface area (linear dimension ≥15 Å), which stabilizes membrane anchoring [5].

  • Exploiting Steroidal Pharmacodynamics: Estrone contributes endocrine-modulating effects independent of opioid pathways. Unexpectedly, EH-NAL exhibited potent estrogenic activity in ovariectomized rats, suppressing luteinizing hormone (LH) secretion and increasing uterine weight—effects mirroring estrone or estradiol benzoate. This suggests the hybrid retains access to estrogen receptors, potentially enabling dual therapeutic targeting (e.g., opioid addiction with hormonal dysregulation) [3].

Table 2: Molecular and Functional Characteristics of EH-NAL Components

Structural ElementMolecular ContributionPharmacological Consequence
Naloxone CoreMorphinan structure with N-cyclopropylmethyl groupOpioid receptor antagonism (competitive inhibition)
Estrone MoietySteroid backbone with phenolic A-ringEstrogen receptor agonism; Membrane anchoring
Azine Linker (–N=N–)Covalent bridge between C3-keto of naloxone and modified estroneRigid spatial separation; Enhanced metabolic stability

Properties

CAS Number

91712-59-3

Product Name

Estrone-naloxone azine

IUPAC Name

(7Z)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C37H43N3O4

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C37H43N3O4/c1-3-17-40-18-16-36-32-22-5-10-29(42)33(32)44-34(36)28(13-15-37(36,43)31(40)20-22)38-39-30-11-9-27-26-7-4-21-19-23(41)6-8-24(21)25(26)12-14-35(27,30)2/h3,5-6,8,10,19,25-27,31,34,41-43H,1,4,7,9,11-18,20H2,2H3/b38-28-,39-30+

InChI Key

DRVTVHVHXZVOOZ-VJRWHWLASA-N

SMILES

CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O

Synonyms

EH-NAL
estrone-naloxone azine
naloxone-estrone mixed azine

Canonical SMILES

CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.